molecular formula C27H23NO4 B177707 benzyl 4,5-bis(benzyloxy)picolinate CAS No. 112334-42-6

benzyl 4,5-bis(benzyloxy)picolinate

Cat. No.: B177707
CAS No.: 112334-42-6
M. Wt: 425.5 g/mol
InChI Key: NNVNDLCNXISESU-UHFFFAOYSA-N
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Description

Benzyl 4,5-bis(benzyloxy)picolinate is a chemical compound with the CAS Number 112334-42-6 and a molecular formula of C₂₇H₂₃NO₄ . It has a molecular weight of 425.48 g/mol . This solid compound has a measured density of 1.213 g/cm³ and a high predicted boiling point of approximately 612°C . It is recommended to store this reagent sealed in a dry environment at room temperature . As a picolinate ester derivative, this compound is primarily valued in organic and medicinal chemistry research as a synthetic intermediate or building block . Its structure, featuring multiple benzyl-protecting groups, makes it a potentially useful precursor in complex synthesis workflows, such as the development of active pharmaceutical ingredients (APIs) and other heterocyclic compounds . Researchers utilize this compound under laboratory conditions for investigational purposes. It is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4,5-bis(phenylmethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4/c29-27(32-20-23-14-8-3-9-15-23)24-16-25(30-18-21-10-4-1-5-11-21)26(17-28-24)31-19-22-12-6-2-7-13-22/h1-17H,18-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVNDLCNXISESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557115
Record name Benzyl 4,5-bis(benzyloxy)pyridine-2-carboxylate
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Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112334-42-6
Record name Benzyl 4,5-bis(benzyloxy)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4,5-bis(benzyloxy)pyridine-2-carboxylate
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Synthetic Methodologies for Benzyl 4,5 Bis Benzyloxy Picolinate and Analogues

Strategies for the Construction of the Picolinate (B1231196) Core

Esterification Approaches for Benzyl (B1604629) Picolinates

The final ester functionality of benzyl picolinates is typically introduced through the esterification of a picolinic acid precursor with benzyl alcohol. The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction that is a cornerstone of organic synthesis. jk-sci.comorganic-chemistry.orgathabascau.camasterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by benzyl alcohol. The subsequent reaction forms a tetrahedral intermediate. organic-chemistry.orgchemistrysteps.com A proton transfer and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. jk-sci.comorganic-chemistry.org

Because the Fischer esterification is an equilibrium process, strategies are employed to drive the reaction to completion. organic-chemistry.orgchemistrysteps.com A common approach is to use a large excess of one of the reactants, typically the less expensive benzyl alcohol, which can also serve as the solvent. jk-sci.comchemistrysteps.com Alternatively, the removal of water as it is formed, for instance through azeotropic distillation using a Dean-Stark apparatus, can effectively shift the equilibrium toward the ester product. jk-sci.comorganic-chemistry.org

CatalystSolventConditionsKey Feature
H₂SO₄ (Sulfuric Acid)Excess Benzyl AlcoholRefluxStrong acid catalyst; alcohol acts as solvent and drives equilibrium.
p-TsOH (p-Toluenesulfonic Acid)Toluene, Benzene (B151609)Reflux with Dean-Stark trapAllows for azeotropic removal of water to drive the reaction forward.
Lewis Acids (e.g., Sc(OTf)₃)Various organic solventsMild to moderate temperaturesCan offer higher selectivity and milder conditions compared to Brønsted acids.

Pyridine (B92270) Ring Formation and Functionalization at Positions 4 and 5

Constructing the pyridine ring with substituents at the C4 and C5 positions can be accomplished through various classical and modern synthetic methods. Most approaches rely on the condensation of acyclic precursors or cycloaddition reactions. baranlab.org

One of the most well-known methods is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Modifications of this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org By carefully selecting the starting carbonyl compounds, it is possible to introduce the desired functional groups or precursors at what will become the 4 and 5 positions of the pyridine ring.

Another powerful strategy involves inverse-electron-demand Diels-Alder reactions. baranlab.org In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile (e.g., an enamine or ynamine). The resulting bicyclic intermediate then undergoes a retro-Diels-Alder reaction, extruding a stable molecule like nitrogen gas to yield the aromatic pyridine ring. The substitution pattern of the final product is dictated by the substituents on the starting triazine and dienophile, providing a modular route to polysubstituted pyridines. organic-chemistry.org

Modern methods, such as cascade reactions involving copper-catalyzed cross-coupling followed by electrocyclization and oxidation, also provide access to highly substituted pyridines from readily available starting materials. nih.gov

Precursors and Building Blocks for the Picolinate Scaffold

The synthesis of benzyl 4,5-bis(benzyloxy)picolinate logically starts from a precursor that already contains the pyridine-2-carboxylic acid core, which is then functionalized. A key building block for this target molecule is 4,5-dihydroxypicolinic acid . This precursor contains the necessary hydroxyl groups at the C4 and C5 positions, which can be converted to benzyloxy groups in a subsequent step.

The synthesis of dihydroxylated picolinic acids can be challenging. One approach involves the functionalization of simpler, commercially available picolinic acid derivatives. For instance, processes have been developed for the synthesis of 4-alkoxy-3-hydroxypicolinic acids starting from 2-picolinic acid. wipo.intgoogle.com A related synthesis for 3,6-dihydroxypicolinic acid starts from 3-hydroxypicolinic acid and proceeds via an Elbs persulfate oxidation. nih.gov These methods highlight the strategy of building complexity onto a pre-existing pyridine ring through selective oxidation and functionalization reactions.

Introduction and Manipulation of Benzyloxy Groups

The benzyloxy groups at the C4 and C5 positions serve a dual role: they are a key structural feature of the final molecule and also act as protecting groups for the hydroxyl functionalities during other synthetic transformations.

Selective Benzylation Techniques and Protecting Group Strategies

The conversion of the hydroxyl groups of a 4,5-dihydroxypicolinate precursor to benzyloxy ethers is typically achieved via the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form alkoxides, which then act as nucleophiles and displace a halide from a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl). commonorganicchemistry.com

Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver oxide (Ag₂O). organic-chemistry.org The choice of base and solvent (often DMF or acetone) is crucial for reaction efficiency. For substrates with multiple hydroxyl groups of differing reactivity, selective protection may be possible by carefully controlling the stoichiometry of the base and benzylating agent. organic-chemistry.org In the case of 4,5-dihydroxypicolinic acid, both hydroxyl groups are typically benzylated simultaneously using an excess of base and benzyl halide.

For more sensitive substrates or when selectivity is paramount, alternative methods can be employed. For example, using benzyl trichloroacetimidate (B1259523) under acidic conditions can install a benzyl ether without the need for a strong base. organic-chemistry.org

Advanced Synthetic Transformations Involving this compound as an Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its strategic design, featuring multiple benzyl protecting groups, allows for selective transformations at various positions of the picolinate core.

A crucial transformation involving benzyl picolinate esters is their reduction to the corresponding aldehydes. This conversion is a valuable step in synthetic pathways that require the introduction of a formyl group for subsequent reactions such as condensations, reductive aminations, or Wittig reactions.

The reduction of esters to aldehydes requires careful selection of reagents to prevent over-reduction to the primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this purpose. The reaction is typically performed at low temperatures, such as -78 °C, to stabilize the hemiacetal intermediate and prevent further reduction. The stoichiometry of DIBAL-H is critical; using approximately one equivalent of the reducing agent favors the formation of the aldehyde. Upon completion of the reduction, an aqueous workup hydrolyzes the intermediate to yield the desired aldehyde.

Another reagent that can be employed for the selective reduction of esters to aldehydes is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3). This bulky reducing agent is less reactive than lithium aluminum hydride (LiAlH4), which typically reduces esters to primary alcohols. The reduced reactivity of LiAlH(Ot-Bu)3 allows for the isolation of the intermediate aldehyde.

Recent advancements have also explored catalytic methods for this transformation. For instance, novel borane (B79455) catalysts have demonstrated high selectivity in the partial reduction of esters to aldehydes, minimizing the formation of alcohol byproducts. These catalytic systems offer a milder and more efficient alternative to stoichiometric reagents.

Table 1: Reagents for Ester-to-Aldehyde Conversion

ReagentTypical ConditionsKey Features
Diisobutylaluminum hydride (DIBAL-H)1 equivalent, -78 °CCommonly used, requires low temperature to prevent over-reduction.
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3)StoichiometricWeaker reducing agent than LiAlH4, allowing for aldehyde isolation.
Fiddler Crab-Type BoranesCatalytic, with a hydrosilane reducing agentMetal-free, high selectivity, avoids over-reduction.

This table is generated based on the data in the text.

The pyridine ring of this compound is susceptible to various derivatization reactions, allowing for the introduction of diverse functional groups. The electron-deficient nature of the pyridine ring influences its reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through the formation of pyridinium (B92312) salts. For instance, amination of a related difluoropicolinate with anhydrous ammonia has been shown to proceed at elevated temperatures and pressures to introduce an amino group onto the pyridine ring. Halogenation can also be achieved; for example, treatment with an N-chloro compound can introduce a chlorine atom onto the pyridine ring.

Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient character. However, derivatization can be facilitated by activating the ring, for example, through N-oxide formation. The presence of substituents on the ring can also direct the position of incoming electrophiles.

Cycloaddition Reactions: The pyridine ring can participate in cycloaddition reactions, leading to the formation of more complex heterocyclic systems. For example, (3 + 2) cycloadditions have been used to dearomatize pyridine rings, with the regioselectivity influenced by the substituents present.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-H functionalization and the formation of C-C bonds. These methods can be applied to pyridine derivatives to introduce aryl or alkyl substituents. Nickel-catalyzed electrochemical cross-electrophile coupling has also emerged as a method for forming (hetero)aryl-alkyl bonds under mild conditions.

Optimization of Reaction Conditions and Process Efficiency

The synthesis of this compound and its subsequent transformations require careful optimization of reaction conditions to maximize yield, minimize byproducts, and ensure process efficiency.

Catalytic approaches are often employed in the synthesis of benzyl esters to enhance reaction rates and improve efficiency. For the synthesis of picolinates, various catalytic systems have been investigated. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been used to facilitate the synthesis of picolinate derivatives through a multi-component reaction.

In the context of benzylation reactions, which are key to forming the benzyloxy and benzyl ester moieties, different catalytic systems can be utilized. For the formation of benzyl ethers, a protocol using 2-benzyloxypyridine and methyl triflate has been developed. Lipases have also been employed as biocatalysts for the synthesis of benzyl esters, offering an environmentally friendly alternative with high selectivity.

Table 2: Examples of Catalytic Systems in Related Syntheses

Reaction TypeCatalyst SystemKey Features
Picolinate SynthesisUiO-66(Zr)-N(CH2PO3H2)2Heterogeneous catalyst, facilitates multi-component reactions.
Benzyl Ether Synthesis2-Benzyloxypyridine / Methyl TriflateIn situ generation of an active benzyl transfer reagent.
Benzyl Ester SynthesisImmobilized LipaseBiocatalyst, environmentally safe, high selectivity.
C-H Activation/BenzylationPalladium Catalyst in WaterDomino protocol for C-H bond activation and benzylation.

This table is generated based on the data in the text.

In any synthetic process, minimizing the formation of byproducts is crucial for obtaining a high yield of the desired product and simplifying purification. In the synthesis of benzyl picolinate derivatives, several strategies can be employed to enhance yield.

For instance, in amination reactions, conducting the reaction in a suitable solvent like acetonitrile (B52724) under elevated pressure and temperature can lead to acceptable reaction times, good product yields, and lower impurity formation. Careful control of reaction parameters such as temperature, pressure, and reaction time is essential.

During purification, crystallization can be an effective method to isolate the desired product and remove impurities. For example, treating a crude product solution in an aromatic hydrocarbon solvent with an aliphatic hydrocarbon solvent can induce crystallization.

In ester-to-aldehyde reductions, the primary byproduct is the over-reduced alcohol. As discussed, this can be minimized by using a limited amount of the reducing agent and maintaining low reaction temperatures. Alternatively, a two-step process of complete reduction to the alcohol followed by selective oxidation back to the aldehyde can sometimes be a more controllable approach.

When chiral centers are present in the molecule or are formed during a reaction, controlling the stereochemistry is of paramount importance. In syntheses involving the introduction of benzyloxy groups or other substituents, achieving high diastereoselectivity is a key objective.

The enantioselective and diastereoselective hydrogenation of N-heteroaromatic compounds, including pyridines, is a strategy to access chirally enriched cyclic heterocycles. The choice of catalyst and ligands is critical in achieving high stereocontrol.

In nucleophilic additions to activated pyridines, the stereochemical outcome can be influenced by the nature of the activating group on the nitrogen atom and the nucleophile. For example, the use of a chiral auxiliary can direct the incoming nucleophile to a specific face of the pyridine ring, leading to a high diastereomeric ratio. The chelation of a metal center by the substrate can also guide the nucleophile, providing high stereocontrol.

In cycloaddition reactions, the diastereoselectivity can be influenced by the electronic properties of the substituents on the reacting partners. For instance, the presence of an electron-withdrawing group can enhance both the yield and the diastereoselectivity of the cycloaddition.

Novel Synthetic Routes and Methodological Innovations for Substituted Picolinates

The synthesis of intricately substituted picolinates, such as this compound, relies on a combination of established esterification techniques and cutting-edge advancements in the functionalization of the pyridine core. While specific literature detailing the synthesis of this compound is not extensively available, its molecular structure points towards synthetic strategies that involve the formation of an ester linkage and the introduction of substituents onto the picolinic acid framework. Modern synthetic chemistry has moved towards more efficient and selective methods, particularly for modifying the pyridine ring.

Historically, the synthesis of picolinate esters often involves the reaction of a picolinic acid derivative with an alcohol. Common methods include using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to a more reactive acyl chloride with reagents such as thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. nih.govresearchgate.netnih.gov However, the primary challenge and area of innovation lie in the synthesis of the substituted picolinic acid precursor itself.

Recent breakthroughs have focused on the direct and selective functionalization of carbon-hydrogen (C-H) bonds of the pyridine ring, which is an atom-economical approach to creating substituted pyridines. nih.gov The pyridine core is a crucial component in numerous pharmaceuticals and agrochemicals, yet its direct and selective functionalization is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. nih.gov

A significant innovation in this area is the temporary de-aromatization of the pyridine ring. Researchers have developed a strategy to temporarily reverse the electronic properties of pyridine, producing a stable dienamine intermediate. innovations-report.com This allows for the highly selective introduction of various functional groups into the otherwise difficult-to-access meta-position through radical or polar chemistry. innovations-report.com The functionalized intermediate can then be easily re-aromatized under acidic conditions to yield the meta-functionalized pyridine. innovations-report.com

Further advancements include the use of photocatalytic methods and transition metal-catalyzed C-H activation. nih.gov These techniques offer high regioselectivity under mild conditions, enabling transformations that were difficult with traditional methods. nih.gov Such strategies are advantageous for the late-stage functionalization of complex molecules containing a pyridine ring. nih.gov For instance, these methods can be used to introduce alkyl, aryl, or other functional groups onto the pyridine scaffold with high precision.

These innovative methodologies provide powerful tools for accessing a wide array of substituted picolinates. In the context of this compound, these advanced C-H functionalization techniques could theoretically be employed to introduce the benzyloxy groups onto a simpler picolinate precursor, representing a modern and efficient alternative to building the substituted ring system from acyclic precursors.

The table below summarizes some of the novel methodologies applicable to the synthesis of substituted picolinates.

MethodologyDescriptionKey Features
Temporary De-aromatization The pyridine ring is temporarily de-aromatized to form a dienamine, reversing its electronic properties and allowing for selective functionalization. innovations-report.comEnables access to otherwise difficult-to-functionalize positions (e.g., meta-position); High selectivity. innovations-report.com
Photocatalytic C-H Functionalization Uses light energy to promote C-H activation and functionalization of the pyridine ring. nih.govOccurs under mild reaction conditions; High regioselectivity; Broad substrate scope. nih.gov
Transition Metal-Catalyzed C-H Activation Employs transition metal catalysts to selectively activate and functionalize specific C-H bonds on the pyridine ring. nih.govHigh efficiency and selectivity; Enables a wide range of transformations. nih.gov
Minisci-Type Reactions A radical substitution reaction used for the alkylation and acylation of electron-deficient heterocycles like pyridine. nih.govEffective for introducing alkyl groups; Utilizes radical intermediates.

These modern strategies represent a significant leap forward in the synthesis of complex pyridine derivatives, providing more direct and versatile routes to compounds like this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of Benzyl 4,5 Bis Benzyloxy Picolinate

Reactivity of the Ester Functionality

The benzyl (B1604629) ester group is a key reactive site, susceptible to various nucleophilic substitution and reduction reactions.

Hydrolysis: The ester linkage in benzyl 4,5-bis(benzyloxy)picolinate can be cleaved through hydrolysis under either acidic or basic conditions to yield 4,5-bis(benzyloxy)picolinic acid and benzyl alcohol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. This is followed by the elimination of the benzyl alcohol leaving group. The resulting carboxylate salt is then protonated in an acidic workup to afford the final carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Transesterification: This process involves the conversion of the benzyl ester into a different ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) (CH₃OH) would yield methyl 4,5-bis(benzyloxy)picolinate and benzyl alcohol. The reaction mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Table 1: Representative Conditions for Ester Cleavage

ReactionReagents & ConditionsProduct(s)
Saponification1. NaOH (aq), Reflux2. H₃O⁺ workup4,5-bis(benzyloxy)picolinic acid + Benzyl alcohol
HydrogenolysisH₂, Pd/C, RT, 1 atm4,5-bis(benzyloxy)picolinic acid + Toluene

Reductions: The benzyl ester group can be reduced through two primary pathways.

Hydrogenolysis: A common and mild method for cleaving benzyl esters is catalytic hydrogenolysis. scite.airesearchgate.net Treatment with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst readily cleaves the benzyl-oxygen bond to produce 4,5-bis(benzyloxy)picolinic acid and toluene. ambeed.comyoutube.com This reaction is highly efficient and proceeds under neutral conditions at room temperature. organic-chemistry.org It is important to note that this reaction also cleaves the benzyloxy substituents on the pyridine (B92270) ring (see section 3.3).

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to the corresponding primary alcohol, (4,5-bis(benzyloxy)pyridin-2-yl)methanol. This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the benzyloxy group and a second hydride addition to the resulting aldehyde intermediate.

Oxidations: The ester functionality itself is generally resistant to oxidation under standard conditions. Oxidative reactions targeting this compound would likely occur at other sites, such as the benzylic C-H bonds of the benzyloxy groups or the pyridine ring, before affecting the ester group.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of two electron-donating benzyloxy groups at the C-4 and C-5 positions significantly influences its reactivity.

Electrophilic Aromatic Substitution (EAS): Unsubstituted pyridine is highly resistant to electrophilic aromatic substitution, resembling a strongly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iq This is due to the electron-withdrawing inductive effect of the nitrogen atom and the fact that under the acidic conditions often required for EAS, the nitrogen atom becomes protonated, further deactivating the ring. uoanbar.edu.iq

However, the two benzyloxy groups in this compound are strong activating groups that donate electron density to the ring via resonance. This activation is expected to make the ring more susceptible to EAS than pyridine itself. The directing effects of the substituents would favor electrophilic attack at the C-3 and C-6 positions, which are ortho and para to the activating benzyloxy groups. Nonetheless, forcing conditions may still be required to overcome the inherent electron deficiency of the pyridine nucleus.

Nucleophilic Aromatic Substitution (SNAr): Pyridine derivatives can undergo nucleophilic aromatic substitution, particularly when a good leaving group is present at the C-2 (ortho) or C-4 (para) positions. wikipedia.orgyoutube.comquora.com The reaction proceeds via an addition-elimination mechanism involving a stabilized anionic intermediate (a Meisenheimer complex). wikipedia.org In the case of this compound, the pyridine ring lacks a suitable leaving group (like a halide) and is further enriched with electron-donating groups, which disfavor the formation of the negatively charged intermediate. Therefore, the molecule is not expected to undergo SNAr at the pyridine ring carbons.

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for reaction with electrophiles.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. thieme-connect.dearkat-usa.org The resulting N-oxide exhibits altered reactivity; the oxygen atom can donate electron density back into the ring, making the C-2 and C-4 positions more susceptible to both electrophilic and nucleophilic attack. thieme-connect.de

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides, such as methyl iodide (CH₃I), in an Sₙ2 reaction to form a quaternary pyridinium (B92312) salt. researchgate.net This process introduces a permanent positive charge on the nitrogen atom, which significantly increases the electron deficiency of the entire ring system, making it much more susceptible to attack by nucleophiles.

Table 2: Predicted Reactivity of the Pyridine Ring

Reaction TypeReagentsPredicted OutcomeRationale
Electrophilic SubstitutionBr₂, FeBr₃Substitution at C-3 or C-6Ring is activated by two benzyloxy groups.
Nucleophilic SubstitutionNaNH₂No reactionRing is electron-rich; lacks a leaving group.
N-Oxidationm-CPBAFormation of the corresponding N-oxideNitrogen lone pair is available for oxidation.
QuaternizationCH₃IFormation of the N-methylpyridinium iodide saltNitrogen acts as a nucleophile.

Chemical Behavior of Benzyloxy Substituents

The three benzyloxy groups (two on the ring and one in the ester) are essentially benzyl ethers and share a common, highly useful reaction: hydrogenolysis.

Hydrogenolysis (Debenzylation): The most significant reaction of the benzyloxy groups is their cleavage via catalytic hydrogenolysis. researchgate.net This reaction is a cornerstone of protecting group chemistry in organic synthesis. organic-chemistry.org By treating this compound with H₂ gas over a palladium catalyst (Pd/C), all three benzyl groups can be removed simultaneously. acsgcipr.org The reaction cleaves the C-O bonds at the benzylic positions. ambeed.com

Interestingly, studies have shown that the presence of pyridine in a reaction mixture can act as an inhibitor for the Pd/C-catalyzed hydrogenolysis of benzyl ethers. organic-chemistry.org This suggests that the pyridine nitrogen of the substrate itself might influence the rate and efficiency of its own debenzylation.

Coordination Chemistry of Picolinate Derivatives Featuring Benzyloxy Substitution

Ligand Design Principles for Benzyl (B1604629) 4,5-bis(benzyloxy)picolinate

The design of benzyl 4,5-bis(benzyloxy)picolinate as a ligand is predicated on the combination of a reliable chelating unit with substituents that modulate its coordination behavior.

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are well-established chelating ligands in coordination chemistry. nih.gov The fundamental chelating unit is the picolinate (B1231196) anion, which typically coordinates to metal ions in a bidentate fashion through the pyridine (B92270) nitrogen atom and one of the carboxylate oxygen atoms. nih.gov This N,O-bidentate coordination forms a stable five-membered chelate ring, a structural motif that contributes to the thermodynamic stability of the resulting metal complexes. nih.govnih.gov The versatility of the picolinate moiety allows it to form stable complexes with a vast array of metal ions across the periodic table. nih.govnih.gov Picolinate donors are considered a good match for ions like copper(II) in terms of chemical hardness and can enhance the kinetics of complex formation. acs.org

The introduction of two benzyloxy groups at the 4- and 5-positions of the picolinate ring in this compound is expected to have a significant impact on its coordination properties.

Electronic Effects: The benzyloxy group is generally considered to be electron-donating. This property increases the electron density on the pyridine ring, which can enhance the basicity of the pyridine nitrogen and potentially strengthen the metal-ligand bond. Studies on related lanthanide complexes with substituted 4-benzyloxy benzoic acid have shown that electron-releasing substituents can increase the electron density of the ligand, which in turn improves the photoluminescence of the resulting complexes. nih.gov

Steric Effects: The bulky benzyl groups introduce considerable steric hindrance around the coordination site. This steric bulk can influence the coordination geometry of the metal center, potentially preventing the formation of highly crowded coordination spheres and favoring specific isomers. The presence of substituents on the pyridine ring can also lead to distinct conformational orientations of the benzyl groups, which can further direct the assembly of the crystal packing. nih.gov

Additional Donor Sites: The ether oxygen atoms of the benzyloxy groups present potential secondary donor sites. While they are weaker donors than the primary picolinate N,O-unit, they can participate in coordination, particularly with highly oxophilic metal ions such as the lanthanides. This could increase the denticity of the ligand.

The primary coordination mode for this compound is expected to be as a bidentate N,O-chelating ligand. However, its structural features allow for more complex coordination behaviors.

Bidentate (N,O): The most common mode, forming a five-membered chelate ring. nih.gov

Tridentate (N,O,O'): In some cases, picolinate ligands can act as tridentate chelators, involving both carboxylate oxygens. semanticscholar.org The potential for one of the benzyloxy ether oxygens to coordinate to the same metal center could also result in a tridentate mode.

Bridging Modes: Picolinate ligands are known to act as bridging ligands, connecting two or more metal centers. mdpi.comnih.gov For instance, one carboxylate oxygen can bridge to an adjacent metal ion while the N,O-unit chelates to the first, leading to the formation of coordination polymers. nih.gov Given the bulky nature of the benzyloxy substituents, bridging modes might lead to the formation of porous frameworks or layered structures.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with picolinate-type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. journalijar.comrsc.org While specific studies on this compound are not widely reported, its reactivity can be inferred from the behavior of analogous systems.

Picolinate derivatives readily form complexes with transition metals. The synthesis usually involves combining the ligand and a metal salt, such as a halide or acetate, in a solvent like methanol (B129727), ethanol (B145695), or acetonitrile (B52724). rsc.orgnih.gov The resulting complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and its preferred coordination number. nih.gov

For example, cyclometalated Pt(II) complexes with substituted picolinate ligands have been synthesized and structurally characterized, revealing a trans-N,N configuration where the picolinate nitrogen is positioned trans to the nitrogen of the other ligand. nih.gov Similarly, copper(II) complexes with picolinate-functionalized macrocycles have been studied, showing distorted square-pyramidal geometries where the picolinate N and O atoms are part of the pyramid's base. acs.org

Table 1: Structural Data for Representative Transition Metal Complexes with Picolinate Derivatives

Metal IonLigandCoordination GeometryKey Structural FeaturesReference
Pt(II)3-hydroxypicolinateSquare Planartrans-N,N configuration; five-membered metallacycle nih.gov
Cu(II)Picolinate-triazacyclononaneDistorted Square-PyramidalPicolinate N and O donors in the basal plane acs.org
Hg(II)PicolinateDistorted TetrahedronPicolinate acts as a chelating and bridging ligand nih.gov

Lanthanide ions (Ln³⁺) are hard Lewis acids with a strong affinity for oxygen donor atoms, making picolinate-based ligands with additional ether functionalities, like this compound, excellent candidates for forming stable lanthanide complexes. mdpi.com The synthesis of such complexes often leads to coordination polymers or discrete polynuclear structures, driven by the high coordination numbers (typically 8 or 9) favored by lanthanides. nih.govmdpi.com

Research on 4-benzyloxy benzoic acid derivatives has demonstrated that these ligands can support the formation of both dinuclear and 1D polymeric lanthanide complexes. nih.gov In these structures, the carboxylate groups adopt various bidentate chelating and bridging modes to satisfy the coordination requirements of the Ln³⁺ ions. nih.gov Furthermore, the use of ditopic picolinate ligands has led to the creation of robust 3D anionic lattices with interesting photophysical and magnetic properties. mdpi.comresearchgate.net The benzyloxy groups in this compound could play a crucial role in sensitizing lanthanide luminescence, a process where the ligand absorbs light and efficiently transfers the energy to the metal ion. nih.gov

Table 2: Characteristics of Representative Lanthanide Complexes with Related Ligands

Lanthanide IonLigandCoordination NumberResulting Structure / PropertyReference
Tb(III)4-benzyloxy benzoate (B1203000)Not specifiedDinuclear complex; Photoluminescent nih.gov
Tb(III)3-methoxy-4-benzyloxy benzoateNot specified1D Coordination Polymer; Improved Photoluminescence nih.gov
Eu(III)5,5'-(ethyne-1,2-diyl)dipicolinate8Zigzag chain polymer; Luminescent nih.govacs.org
Tb(III)5-((4-carboxyphenyl)ethynyl)picolinate93D Anionic Lattice; Slow magnetic relaxation mdpi.com

Main Group Metal Complexes

Picolinate ligands are known to form stable complexes with a variety of main group metals, exhibiting diverse coordination numbers and geometries. The coordination typically occurs through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. researchgate.net In the case of this compound, the bulky benzyloxy groups at the 4 and 5 positions are expected to exert significant steric influence on the coordination sphere of the metal center.

Studies on related dipicolinate complexes with main group metals such as Ca, Sr, Ba, Pb, and Bi have shown that the coordination number can vary from six to nine. ias.ac.in These coordination numbers are achieved through the tridentate nature of the dipicolinate ligands and the incorporation of water molecules into the coordination sphere. ias.ac.in For a mono-picolinate ligand like this compound, it is likely to act as a bidentate ligand. The large steric profile of the benzyloxy substituents might favor the formation of mononuclear complexes or low-dimensional coordination polymers, depending on the size and coordination preference of the main group metal ion. For instance, smaller metal ions might form simple 1:1 or 1:2 (metal:ligand) complexes, while larger ions could potentially accommodate more ligands or solvent molecules.

Supramolecular Assembly and Coordination Polymer Formation

The ability of picolinate ligands to act as bridging units between metal centers is a key factor in the formation of coordination polymers and supramolecular assemblies. The dimensionality of these structures can be controlled by various factors, including the nature of the metal ion, the substituents on the picolinate ligand, and the solvent used for crystallization. nih.govnih.gov

Crystal engineering principles are fundamental to designing and controlling the solid-state architecture of coordination compounds. usherbrooke.carsc.orgtudelft.nlrsc.org In the context of picolinate complexes, non-covalent interactions such as hydrogen bonding and π-π stacking play a significant role in dictating the final supramolecular structure. mdpi.comrsc.org For this compound, the multiple aromatic rings (one from the pyridine and three from the benzyl and benzyloxy groups) provide ample opportunity for π-π stacking interactions, which can guide the assembly of one-, two-, or three-dimensional networks.

In a heterobimetallic 2-D coordination polymer involving picolinate, copper, and sodium ions, interdigitating π-π interactions, along with hydrogen bonds, were found to facilitate the formation of a 3-D supramolecular network. mdpi.com Similarly, robust lanthanoid picolinate-based coordination polymers have been constructed where hydrogen bonding and π-π stacking are crucial in defining the extended structure. acs.orgmdpi.com The bulky benzyloxy groups in this compound would likely lead to significant van der Waals interactions, further influencing the packing of the molecules in the crystal lattice. The interplay of these various intermolecular forces is a key aspect of the crystal engineering of such systems. usherbrooke.ca

The choice of solvent can have a profound impact on the composition and dimensionality of coordination complexes. nih.govnih.gov For example, in the synthesis of mercury(II) complexes with picolinic acid, the use of an aqueous solution led to a one-dimensional coordination polymer, whereas reactions in methanol or ethanol yielded mononuclear complexes. nih.govmdpi.comresearchgate.net This demonstrates that the solvent can influence whether the picolinate ligand acts as a bridging or a terminal ligand.

The solvent's polarity, coordinating ability, and capacity for hydrogen bonding can all affect the solubility of the reactants and the stability of different intermediates and final products. For a sterically hindered ligand like this compound, the solvent could play a critical role in mediating the interactions between the ligands and the metal ions, potentially favoring the formation of discrete molecular complexes over extended polymeric structures in certain solvents. The study of vapochromic behavior in some cobalt(II) picolinate complexes, where the color of the complex changes upon exposure to different solvent vapors, further highlights the sensitivity of the coordination environment to the surrounding solvent molecules. researchgate.net

Electronic and Spectroscopic Properties of Coordination Complexes

The electronic and spectroscopic properties of picolinate complexes are largely determined by the nature of the metal ion and the electronic character of the picolinate ligand. The UV-Vis absorption spectra of picolinate complexes typically exhibit bands corresponding to π → π* and n → π* transitions within the ligand, as well as ligand-to-metal charge transfer (LMCT) bands. acs.orgodinity.com

For instance, in copper(II) picolinate, a peak around 370 nm is attributed to a ligand-to-metal charge transfer from the carboxylate group to the copper ion. odinity.com The electronic spectra of iridium(III) complexes with picolinate ancillary ligands show that the emission properties can be significantly influenced by the ancillary ligand, with the possibility of inter-ligand energy transfer. bohrium.com The introduction of benzyloxy substituents in this compound is expected to modify the electronic properties of the picolinate system, which would be reflected in the absorption and emission spectra of its metal complexes.

The photophysical properties of zinc(II) and manganese(II) complexes with picolinate-appended tacn ligands have been studied, revealing that the metal ion can either quench or enhance the luminescence of the ligand. nih.gov The zinc complex of one such ligand exhibited a moderate fluorescence quantum yield, while the copper(II) complex showed luminescence quenching. nih.gov The photoluminescent properties of platinum(II) complexes with substituted picolinate ligands have also been investigated, with emissions being associated with metal-perturbed intraligand charge transfer excited states. nih.gov These findings suggest that the electronic and spectroscopic properties of complexes with this compound would be highly dependent on the coordinated metal ion.

Complex Type Typical Spectroscopic Features Reference
Copper(II) PicolinateLMCT band around 370 nm odinity.com
Iridium(III) PicolinateAncillary ligand-influenced emission, potential for inter-ligand energy transfer bohrium.com
Zinc(II) Picolinate-TacnModerate fluorescence quantum yield nih.gov
Platinum(II) PicolinatePhosphorescent emissions from metal-perturbed 3ILCT excited states nih.gov

Structure-Property Relationships in Coordination Compounds and Materials

The relationship between the structure of a coordination compound and its resulting properties is a central theme in materials science. researchgate.net In picolinate-based systems, this relationship is evident in areas such as magnetism and luminescence.

The magnetic properties of picolinate-bridged copper(II) chains, for example, are directly related to the geometry of the bridging units, which can lead to either ferromagnetic or antiferromagnetic interactions. tandfonline.com Similarly, the luminescent properties of lanthanide coordination polymers are highly dependent on the structure of the framework and the nature of the picolinate ligand, which acts as an antenna to sensitize the lanthanide ion's emission. acs.orgmdpi.com

In the context of this compound, the bulky benzyloxy substituents would not only influence the coordination geometry and supramolecular structure but also the electronic properties of the ligand. This, in turn, would affect the photophysical and magnetic properties of its metal complexes. For instance, the steric bulk might enforce longer metal-metal distances in coordination polymers, thereby weakening magnetic exchange interactions. Conversely, the electron-donating nature of the benzyloxy groups could enhance the ligand's ability to sensitize the luminescence of certain metal ions. The investigation of structure-property relationships in materials derived from this ligand would be crucial for the development of new functional materials. researchgate.net The coordination geometry of copper(II) picolinate chelate complexes has been shown to influence their metabolic stability, with five-coordinate complexes exhibiting improved stability compared to six-coordinate analogues. acs.org This highlights how subtle changes in the coordination sphere can have significant impacts on the material's properties and potential applications.

Computational and Theoretical Approaches to Benzyl 4,5 Bis Benzyloxy Picolinate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of benzyl (B1604629) 4,5-bis(benzyloxy)picolinate. Methods like DFT with the B3LYP functional are commonly used to optimize molecular geometry and calculate key electronic parameters. epstem.netdntb.gov.ua These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and compute the HOMO-LUMO energy gap. researchgate.netmdpi.com

This energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. For benzyl 4,5-bis(benzyloxy)picolinate, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ether and ester groups are expected to be electron-rich, while the aromatic protons would be electron-poor.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

This table is illustrative, based on typical values for similar organic molecules.

ParameterHypothetical ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures overall polarity of the molecule
Ionization Potential7.1 eVEnergy required to remove an electron
Electron Affinity1.5 eVEnergy released upon gaining an electron

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of this compound over time.

The structural flexibility of this compound, particularly the rotation around the C-O bonds of the benzyloxy groups and the benzyl ester, leads to various possible conformations. Computational conformational analysis can identify the most stable, low-energy arrangements of the molecule. ethz.ch Studies on related picolinic acid derivatives show that even small changes in substituents can significantly alter the orientation of benzyl rings. nih.gov By mapping the potential energy surface as a function of key dihedral angles, researchers can determine the energy barriers between different conformers. ethz.ch This information is crucial, as the molecule's conformation can directly influence its physical properties and how it binds to biological targets or self-assembles.

The aromatic rings in this compound make it a candidate for participating in non-covalent interactions, such as π-π stacking and hydrogen bonding. ru.nl Molecular dynamics simulations can model how this molecule might interact with other molecules (guests) to form larger, ordered structures (host-guest complexes). uva.nlbris.ac.uk These simulations can predict the stability and geometry of such complexes.

Furthermore, computational methods, including machine learning algorithms, can predict the likelihood of molecules to self-assemble into larger aggregates or nanoparticles. rsc.orgnih.gov These predictions are often based on calculating the critical packing parameter from the molecule's structural features, which helps to anticipate the morphology of the resulting assembly. rsc.org

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are invaluable for predicting spectroscopic data, which aids in the characterization of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. epstem.netresearchgate.net Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, helping to assign experimental peaks to specific molecular motions. scirp.org

Beyond characterization, theoretical calculations can elucidate reaction pathways for the synthesis or degradation of this compound. By modeling the transition state structures and calculating their energies, chemists can predict the most favorable reaction mechanisms and optimize experimental conditions.

Cheminformatics and Data Mining for Structure-Activity/Property Relationships

Cheminformatics applies data analysis and molecular modeling to large sets of compounds to derive structure-activity relationships (SAR) or structure-property relationships (QSPR). researchgate.net For a compound like this compound, a library of analogs could be computationally generated by modifying its core structure. Key molecular descriptors—such as molecular weight, logP (lipophilicity), polar surface area (PSA), and number of hydrogen bond donors/acceptors—would be calculated for each analog. researchgate.net

Statistical models can then be built to correlate these descriptors with a specific biological activity (e.g., herbicidal or anti-mycobacterial activity, as seen in other picolinates) or a physical property. acs.orgmdpi.com These models help identify which molecular features are most important for the desired outcome, guiding the design of more potent or suitable compounds. mdpi.com

Table 2: Key Physicochemical Descriptors for this compound

These properties are essential for developing QSAR/QSPR models.

DescriptorCalculated ValueRelevance
Molecular FormulaC27H23NO4 chembk.comBasic identity of the compound
Molecular Weight425.48 g/mol chembk.comAffects diffusion and absorption
XLogP35.5 - 6.0Predicts lipophilicity and membrane permeability
Polar Surface Area (PSA)59.5 ŲInfluences cell penetration and solubility
Hydrogen Bond Donors0Capacity to donate in H-bonds
Hydrogen Bond Acceptors5Capacity to accept H-bonds (N, 4xO)
Rotatable Bonds8Index of molecular flexibility

In Silico Screening and Virtual Library Design

Building upon cheminformatics, in silico screening allows for the rapid evaluation of large virtual libraries of compounds against a biological target. researchgate.net Starting with the this compound scaffold, a virtual library can be designed by systematically altering its substituents. researchgate.net This library can then be computationally "docked" into the active site of a target protein, a process that predicts the binding mode and estimates the binding affinity for each compound. acs.org

This virtual screening process helps to prioritize a smaller, more manageable number of compounds for actual synthesis and experimental testing, dramatically accelerating the discovery of new active molecules. nih.gov Pharmacophore models, which define the essential 3D arrangement of features required for biological activity, can be developed from the most promising docked compounds to further refine the design of the next generation of analogs. nih.gov

Exploration in Chemical Biology and Advanced Materials Science

Design and Synthesis of Biologically Active Analogues with Benzyloxy Chemotypes

The benzyl (B1604629) 4,5-bis(benzyloxy)picolinate scaffold serves as a foundational structure in the design of novel, biologically active analogues. The presence of benzyloxy groups offers specific steric and electronic properties that can be leveraged in creating molecules with tailored functions.

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing a lead compound to enhance its potency and selectivity while minimizing off-target effects. biosolveit.de For benzyl picolinate (B1231196) derivatives, SAR exploration involves systematic modification of the core structure to understand how chemical changes influence biological activity. biosolveit.de Medicinal chemists generate ideas for small modifications to continuously improve a compound's potency. biosolveit.de

Key strategies in the SAR of benzyl picolinates include:

Modification of the Pyridine (B92270) Ring: Introducing or altering substituents on the pyridine ring can significantly impact binding affinity and specificity for a biological target. The electronic nature (electron-donating or electron-withdrawing) of these substituents can tune the pKa of the pyridine nitrogen and influence interactions with receptor sites.

Alteration of the Benzyloxy Groups: The benzyloxy moieties at the 4 and 5 positions are significant. Modifications might include replacing the benzyl groups with other aromatic or aliphatic moieties to probe the size and nature of the binding pocket. The oxygen atoms act as hydrogen bond acceptors, and their positioning is critical.

Ester Group Modification: The benzyl ester at the picolinate carboxyl group can be varied. Replacing the benzyl group with smaller alkyl groups or different substituted aryl groups can affect the molecule's solubility, metabolic stability, and interaction with the target protein.

These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore—the essential features required for biological activity—and guide the design of more effective analogues. biosolveit.de

Interactive Table 1: Hypothetical SAR Modifications for a Benzyl Picolinate Scaffold A conceptual table illustrating potential modifications and their rationale in a typical SAR study.


Modification SiteExample ModificationRationale / Expected Impact
Pyridine Ring (Position 6)Addition of a methyl groupProbes for steric tolerance in the binding pocket; may increase lipophilicity.
Benzyloxy Group (Position 4)Replacement with a cyclohexylmethoxy groupReduces aromaticity to explore non-planar interactions; may improve metabolic stability.
Benzyloxy Group (Position 5)Introduction of a para-fluoro substituent on the benzyl ringAlters electronic properties; can introduce favorable halogen bonding or block metabolic oxidation.
Picolinate EsterReplacement of benzyl ester with ethyl esterIncreases hydrophilicity; may alter cell permeability and hydrolysis rate.

The development of small-molecule agonists for complex peptide receptors like the glucagon-like peptide-1 receptor (GLP-1R) is a significant challenge in medicinal chemistry. nih.gov GLP-1R agonists are valuable for treating type 2 diabetes and obesity. nih.gov While peptide-based drugs have been successful, orally bioavailable small molecules are highly sought after. nih.gov The discovery of small-molecule GLP-1R agonists has often started from high-throughput screening campaigns, identifying initial hits that are then optimized. nih.gov A benzyloxy-picolinate framework could serve as a potential starting fragment or scaffold in the design of such molecules, where the aromatic and hydrogen-bonding features could be tailored to fit into the non-peptidic binding sites of the receptor.

Similarly, the Mas-related G protein-coupled receptor X2 (MRGPRX2) is a target for modulating neuro-immune interactions in allergic and inflammatory diseases like atopic dermatitis and asthma. nih.govnih.gov Modulators of MRGPRX2 are being investigated for their potential to treat inflammation, pain, and autoimmune disorders. medchemexpress.com The development of MRGPRX2 modulators involves creating compounds that can interact with this receptor, which is expressed on mast cells. nih.govnih.gov The structural features of benzyl 4,5-bis(benzyloxy)picolinate, with its multiple aromatic rings and potential for hydrogen bonding, represent a chemotype that could be explored and modified to achieve specific interactions with the MRGPRX2 receptor. google.com

Poisoning by organophosphorus (OP) nerve agents and pesticides presents a major health threat, primarily through the irreversible inhibition of the acetylcholinesterase (AChE) enzyme. rsc.orgsoton.ac.uk The standard treatment includes the use of oxime reactivators to restore enzyme function. researchgate.net However, many existing reactivators are permanently charged pyridinium (B92312) oximes that cannot efficiently cross the blood-brain barrier (BBB) to reactivate AChE in the central nervous system. rsc.org

This limitation has driven research into uncharged, BBB-permeable reactivators. Picolinate-based structures are of significant interest in this area. researchgate.net Researchers have designed and synthesized novel reactivators by conjugating a picolinaldoxime moiety with various carrier structures. researchgate.net The benzyloxy groups, such as those in this compound, can serve as lipophilic components to enhance BBB penetration. The picolinate core itself is a key building block in the synthesis of these advanced reactivators. For instance, donepezil-based non-quaternary reactivators have been developed where a benzyl ring stacks against a key tryptophan residue (W86) at the catalytic site of AChE. rsc.org The design of such molecules often involves a multi-step synthesis where substituted picolinates are key intermediates. rsc.orgresearchgate.net

Potential in Medicinal Chemistry Lead Optimization (excluding specific clinical applications)

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its pharmacological properties. biosolveit.de The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic parameters to create a viable drug candidate. biosolveit.deschrodinger.com A scaffold like this compound represents a starting point for such an optimization campaign.

Medicinal chemists employ several strategies for lead optimization:

Improving Potency: Analogues are synthesized to achieve higher binding affinity, often aiming for nanomolar potency. biosolveit.de This can involve introducing new functional groups to form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

Enhancing Selectivity: Modifications are made to reduce binding to off-target proteins, thereby minimizing potential side effects. biosolveit.de This might involve altering the shape or electronic distribution of the molecule to make it a better fit for the intended target over others.

Optimizing ADME Properties: The molecule is fine-tuned to ensure it has appropriate Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. For example, the benzyloxy groups might be susceptible to metabolic cleavage; chemists might replace them with more robust bioisosteres to increase the molecule's half-life in the body.

Use of Computational Tools: Modern lead optimization heavily relies on computational chemistry. schrodinger.com Techniques like Free Energy Perturbation (FEP+) can predict the potency of virtual compounds, allowing teams to prioritize the synthesis of only the most promising candidates. schrodinger.com

Through iterative cycles of design, synthesis, and testing, a lead compound is gradually refined, balancing the multiple objectives required for a successful therapeutic agent. nih.govchemrxiv.org

Investigation as Precursors for Advanced Organic Materials

Beyond biological applications, complex organic molecules like this compound serve as valuable precursors for the synthesis of advanced functional materials.

Lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺), are known for their sharp, line-like emission bands, which are ideal for creating materials with pure-colored light emission. acs.orgresearchgate.net However, lanthanide ions themselves absorb light very weakly. acs.orgnih.gov To overcome this, they are coordinated with organic ligands that act as "antennas." The organic ligand absorbs light energy (typically UV) and efficiently transfers it to the central lanthanide ion, which then luminesces. researchgate.netpsu.edu

Picolinate and benzoate (B1203000) derivatives are excellent ligands for this purpose. psu.edunih.gov The photophysical properties of the resulting lanthanide complex can be finely tuned by modifying the structure of the organic ligand. psu.edu Research has shown that incorporating substituents on a 4-benzyloxy benzoic acid ligand can significantly influence the luminescent properties of its lanthanide complexes. psu.edu For example, introducing an electron-releasing group can enhance the electron density of the ligand, improving the energy transfer process and increasing the luminescence intensity of a Tb³⁺ complex. psu.edu Conversely, an electron-withdrawing group can decrease the sensitization efficiency. psu.edu

The this compound structure, with its multiple chromophoric benzyl groups and a picolinate coordinating site, is a promising candidate for designing highly efficient antenna ligands for sensitizing lanthanide emission, making it a valuable precursor for developing new light-emitting materials for applications in displays, sensors, and bio-imaging. acs.orgnih.gov

Interactive Table 2: Photophysical Properties of Lanthanide Complexes with Benzyloxy-Type Ligands This table summarizes representative findings on how ligand substitution affects the luminescent properties of lanthanide complexes, based on published research.


Lanthanide IonLigand TypeKey Ligand SubstituentObserved Photophysical EffectReference
Terbium (Tb³⁺)4-Benzyloxy Benzoic Acid-H (unsubstituted)Forms a homodinuclear complex with characteristic Tb³⁺ luminescence. soton.ac.uk
Terbium (Tb³⁺)3-Methoxy-4-benzyloxy Benzoic Acid-OCH₃ (electron-releasing)Increased photoluminescence compared to the unsubstituted ligand. soton.ac.uk
Terbium (Tb³⁺)3-Nitro-4-benzyloxy Benzoic Acid-NO₂ (electron-withdrawing)Dramatically decreased luminescence efficiency. soton.ac.uk
Europium (Eu³⁺)4-Benzyloxy Benzoic Acid Derivatives-H, -OCH₃, -NO₂Weaker photoluminescence due to poor energy level matching with Eu³⁺. soton.ac.uk

Development of Functional Polymers and Coatings (based on chemical motifs)

The development of functional polymers and coatings often relies on monomers that impart specific properties such as thermal stability, conductivity, or catalytic activity. The picolinate chemical motif, as found in this compound, is a valuable component for creating sophisticated polymer architectures, particularly coordination polymers.

Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. The picolinate group is an excellent N,O-chelating ligand that can coordinate with a wide variety of metal ions. This interaction is foundational to forming stable, extended polymer structures. For instance, research on picolinate-based ligands has demonstrated their ability to form robust coordination polymers with lanthanide ions. mdpi.comnih.govnih.gov These polymers are of interest for their luminescent properties and potential applications in optical materials and coatings.

The table below summarizes findings from research on related picolinate-based coordination polymers, illustrating the potential of this chemical motif.

Ligand SystemMetal IonResulting Polymer StructureKey Finding
5,5′-(ethyne-1,2-diyl)dipicolinateEu(III)3D anionic lattice with triangular cavities. mdpi.comThe picolinate ligand acts as an efficient photosensitizer for lanthanide luminescence, creating a highly luminescent and robust material. mdpi.comnih.gov
5-(3-carboxyphenyl)picolinic acidMn(II)1D coordination polymer. acs.orgThe resulting polymer demonstrates effective and recyclable catalytic activity for the cyanosilylation of aldehydes, highlighting the functional potential of picolinate-based frameworks. acs.org
(S)-BINOL-derived chiral picolinateCu(II)1D coordination polymer where the picolinate ligand and metal units act as connectors and nodes, respectively. rsc.orgThe study highlights the role of picolinate derivatives in forming new coordination polymers, with the potential for creating materials with unusual magnetic properties. rsc.org
Picolinic acid and glutaric acid (mixed ligands)Sm(III)2D coordination polymer forming a hydrogen-bonded 3D supramolecular network. core.ac.ukThe picolinate ligand functions as an "antenna," efficiently transferring energy to the lanthanide center to enhance luminescence, a desirable trait for optical coatings and materials. core.ac.uk

Chemo- and Biosensors (as a scaffold for sensing elements)

The rigid and predictable geometry of the pyridine ring makes it an excellent scaffold for the design of chemo- and biosensors. The nitrogen atom and other substituents on the ring can be modified to create specific binding sites for analytes, while the aromatic system can be part of a signaling mechanism, often fluorescent. The picolinate structure within this compound provides a pre-organized binding pocket for metal ions through its nitrogen and oxygen atoms.

Pyridine-based scaffolds have been successfully used to create fluorescent sensors for a variety of analytes, including metal ions like Fe³⁺, Hg²⁺, and Cu²⁺, as well as for detecting changes in pH. mdpi.comrsc.orgnih.govniscpr.res.inresearchgate.net The general principle involves a change in the fluorescence of the molecule upon binding to the target analyte. This can be a "turn-on" or "turn-off" response, where the fluorescence is either enhanced or quenched.

In the context of this compound, the picolinate moiety would serve as the primary recognition site, or sensing element. Its inherent ability to chelate metal ions could be harnessed for their detection. The two benzyloxy groups at the 4 and 5 positions, along with the benzyl ester, would play a crucial role in tuning the sensor's properties. These bulky, hydrophobic groups could create a specific microenvironment around the binding site, potentially enhancing selectivity for certain analytes by sterically hindering the approach of others. Furthermore, studies on other systems have shown that benzyloxy groups can enhance the electro-optic response of molecules, suggesting they can actively participate in modulating the electronic and photophysical properties of the scaffold. researchgate.net

The table below details research findings on sensors that use a picolinate or a closely related pyridine-based scaffold, demonstrating the utility of this structural motif as a platform for sensing elements.

Sensor ScaffoldAnalyte DetectedSensing MechanismDetection Limit (LOD)
Fused imidazo[1,2-a]pyridineFe³⁺ / Hg²⁺Exhibits a "turn-on" fluorescent response for Fe³⁺ and a "turn-off" response for Hg²⁺. rsc.org4.0 ppb (Fe³⁺) / 1.0 ppb (Hg²⁺)
Pyridine-2,6-dicarboxamide derivativeFe³⁺ / Hg²⁺Selective fluorescent response to Fe³⁺ and Hg²⁺ in a buffer solution. niscpr.res.in0.49 µM (Fe³⁺) / 0.0066 µM (Hg²⁺)
Europium(III) coordination polymer with picolinate ligandsNitroaromatics / Fe³⁺The luminescence of the europium ion is quenched upon interaction with the analyte. nih.govnih.govNot specified (Ksv = 706 M⁻¹ for Fe³⁺)
Simple pyridine-based receptorCu²⁺A distinct color change from colorless to yellow is observed, along with the appearance of an intense fluorescence band upon binding Cu²⁺. nih.gov0.25 µM
Phthalimide derivative with picolinate esterCu²⁺A fluorescence-enhanced probe based on the excited-state intramolecular proton transfer (ESIPT) process, which is promoted by the hydrolysis of the picolinate ester by Cu²⁺. researchgate.net31 nM

Future Research Directions and Emerging Paradigms for Benzyl 4,5 Bis Benzyloxy Picolinate

Development of Asymmetric Synthesis Methodologies for Chiral Analogues

While benzyl (B1604629) 4,5-bis(benzyloxy)picolinate is an achiral molecule, the development of chiral analogues through asymmetric synthesis is a compelling future direction. Chirality is a critical factor in medicinal chemistry and materials science, as enantiomers of a compound can exhibit markedly different biological activities or physical properties.

Future research could focus on introducing stereocenters to the picolinate (B1231196) backbone or its substituents. Methodologies for asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, could be adapted for this purpose. nih.gov The aldol (B89426) reaction, a powerful tool for creating carbon-carbon bonds, has been instrumental in the asymmetric synthesis of numerous complex natural products and could be explored for elaborating the picolinate structure. nih.gov Furthermore, the field of organocatalysis offers metal-free approaches for synthesizing chiral molecules with high enantioselectivity, which could be applied to create novel derivatives. beilstein-journals.orgfrontiersin.org For instance, chiral BINOL-derived phosphoric acids have proven effective in a range of asymmetric transformations and could be investigated for the stereocontrolled functionalization of precursors to benzyl 4,5-bis(benzyloxy)picolinate. mdpi.com

Another intriguing possibility is the creation of atropisomers. If bulky groups were introduced at the positions flanking the bond connecting the pyridine (B92270) ring to another aromatic system, rotation around this bond could be restricted, leading to axially chiral molecules. The synthesis and resolution of such atropisomers represent a sophisticated challenge in stereoselective chemistry. whiterose.ac.uk

Integration into Catalytic Systems and Organocatalysis

The inherent structural characteristics of this compound suggest its potential utility as a ligand in catalysis or as an organocatalyst itself. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This opens the door for its use as a ligand in transition-metal catalysis. By coordinating to a metal center, the electronic and steric properties of the picolinate ligand could influence the activity and selectivity of the catalyst in various organic transformations.

In the realm of organocatalysis, which utilizes small organic molecules to catalyze reactions, the pyridine moiety could function as a Lewis base or a Brønsted base. mdpi.com Organocatalysts are valued for their robustness, lower toxicity, and environmental friendliness compared to many metal-based catalysts. mdpi.comuliege.be Research could explore the catalytic activity of this compound or its derivatives in reactions such as acyl transfers, Michael additions, or cycloadditions. The combination of the pyridine nitrogen with other functional groups could lead to bifunctional catalysts capable of activating multiple substrates simultaneously. mdpi.com The development of such systems, potentially combining the picolinate scaffold with other catalytic motifs like thiourea (B124793) or primary amines, could yield novel, highly efficient catalytic platforms. mdpi.com

Exploration in Sustainable Chemistry and Green Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrroij.com Future research on this compound should prioritize the development of sustainable synthetic routes.

This involves several key strategies:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Exploring starting materials derived from biomass rather than petrochemical sources.

Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids. mdpi.com Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com

Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents, reducing waste and often increasing energy efficiency. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Traditional syntheses of such compounds might involve reagents and solvents with significant environmental footprints. A future research goal would be to redesign the synthesis of this compound to align with green chemistry principles, potentially through novel catalytic methods or biocatalysis, using enzymes to perform specific chemical transformations under mild conditions. researchgate.net

Advanced Functional Material Design and Nanotechnology Applications

The rigid, aromatic structure of the picolinate core makes this compound an interesting building block for advanced functional materials. The planarity of the pyridine ring and the presence of multiple aromatic systems suggest potential for π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures.

Potential applications in materials science include:

Metal-Organic Frameworks (MOFs): The carboxylic acid precursor, 4,5-bis(benzyloxy)picolinic acid, could serve as an organic linker to construct porous MOFs. These materials have applications in gas storage, separation, and catalysis.

Liquid Crystals: Modification of the molecular structure could lead to derivatives that exhibit liquid crystalline phases, which are essential for display technologies.

Organic Electronics: The conjugated π-system of the molecule suggests it could be a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) after suitable functionalization.

In nanotechnology, this compound could be used as a precursor for synthesizing carbon-based nanomaterials or as a component in molecular-scale electronic devices. ujpronline.com For instance, its defined structure could be leveraged in the bottom-up fabrication of nanostructures with tailored electronic or optical properties.

Interdisciplinary Research with Systems Biology and Synthetic Biology

The intersection of chemistry with biology offers exciting new paradigms for the production and application of complex molecules. ujpronline.com Systems biology and synthetic biology are two fields at the forefront of this interdisciplinary push. openaccessjournals.com

Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. ujpronline.comnih.gov A significant future direction would be to engineer microorganisms, such as E. coli or yeast, to produce this compound or its core structure from simple feedstocks like glucose. nih.gov This biosynthetic approach could offer a more sustainable and potentially cost-effective alternative to traditional chemical synthesis. It involves designing and introducing a novel metabolic pathway into a host organism to convert simple precursors into the desired complex molecule. openaccessjournals.com

Systems biology seeks to understand the complex interactions within biological systems. nih.gov If chiral analogues of this compound are found to have biological activity, systems biology approaches could be used to elucidate their mechanism of action. By studying the global effects of the compound on a cell's transcriptome, proteome, and metabolome, researchers can identify molecular targets and understand potential off-target effects, providing a holistic view of the compound's biological impact. nih.gov This in-vivo analysis can provide more physiologically relevant data than traditional in-vitro enzyme assays. nih.gov

Q & A

Q. What are the common synthetic routes for benzyl 4,5-bis(benzyloxy)picolinate?

The synthesis typically involves sequential benzylation of hydroxyl groups on the picolinic acid core. Key steps include:

  • Protection of hydroxyl groups : Use benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce benzyloxy groups at positions 4 and 5 of the picolinate .
  • Esterification : Benzyl ester formation at the carboxylic acid position, often via coupling agents like DCC (dicyclohexylcarbiimide) or acid chlorides .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Example protocol :

  • A mixture of 4,5-dihydroxypicolinic acid, benzyl bromide, and K₂CO₃ in DMF is stirred at 80°C for 24 hours. After quenching, the product is extracted with ethyl acetate and purified via silica gel chromatography .

Q. What spectroscopic methods are recommended for characterizing this compound?

Technique Key Data Reference
¹H/¹³C NMR Assign aromatic proton signals (δ 7.2–7.5 ppm for benzyl groups) and ester carbonyl (δ ~165 ppm)
HPLC-MS Confirm molecular ion peak (m/z 425.163) and purity (>95%)
FT-IR Detect ester C=O stretch (~1720 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹)

Critical note : Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Spills : Neutralize with sand or vermiculite; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Catalyst screening : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) to enhance benzylation efficiency .
  • Solvent effects : Test polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates.
  • Reductive amination analogy : Borrow strategies from analogous syntheses (e.g., sodium triacetoxyborohydride for stabilizing intermediates) .
  • Yield benchmarking : Published yields range from 39% (for similar benzyloxy compounds) to >70% in patent methods; discrepancies may arise from purification techniques or starting material quality .

Q. How does this compound participate in coordination chemistry, and what applications does this enable?

  • Ligand design : The picolinate core chelates lanthanides (e.g., Eu³⁺) via its nitrogen and oxygen donors, forming luminescent complexes .
  • Applications :
    • Biosensing : Detect phosphorylated peptides by monitoring changes in europium complex luminescence .
    • Catalysis : Stabilize transition metals in asymmetric synthesis.

Methodological tip : Use water-soluble derivatives (e.g., replacing benzyl with PEG groups) to enhance biocompatibility .

Q. How should researchers address contradictions in reported physicochemical properties or synthetic yields?

  • Case study : Boiling point variations (611.97°C in vs. lower values for analogs) may stem from measurement methods (e.g., differential scanning calorimetry vs. computational estimates).
  • Resolution strategies :
    • Validate purity via DSC (melting point) and TGA (decomposition profile).
    • Replicate synthesis protocols from multiple sources to identify critical variables (e.g., solvent purity, reaction time) .
    • Cross-reference spectral data with databases (e.g., SciFinder) to confirm structural assignments.

Q. Data Contradiction Analysis Example :

Parameter Reported Value A Reported Value B Likely Cause
LogP 5.59 4.80 (analog)Differences in substituent electronic effects
Synthetic Yield 39% 70% Purification method (column vs. recrystallization)

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